(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide
Beschreibung
Eigenschaften
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c30-22(9-7-17-6-8-20-21(12-17)33-16-32-20)25-10-11-29-23-19(13-27-29)24(31)28(15-26-23)14-18-4-2-1-3-5-18/h1-9,12-13,15H,10-11,14,16H2,(H,25,30)/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVPWEYAKZIEAT-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a synthetic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer, anti-inflammatory, and antioxidant activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described with the following structural formula:
Molecular Formula: C23H23N3O6
Molecular Weight: 423.44 g/mol
CAS Number: Not explicitly provided in the search results.
The structure features a benzo[d][1,3]dioxole moiety and a pyrazolo[3,4-d]pyrimidine fragment, which are known for their biological activities.
Anticancer Activity
Research indicates that compounds containing both dioxole and pyrazolo-pyrimidine structures exhibit potent anticancer properties. For instance, studies have shown that similar compounds can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
A recent study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The specific mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.
Anti-inflammatory Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide has also been evaluated for its anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . The anti-inflammatory effects are attributed to the modulation of signaling pathways like NF-kB.
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays measuring its ability to scavenge free radicals. Studies have shown that compounds with the benzo[d][1,3]dioxole structure exhibit significant antioxidant activity due to their ability to donate electrons and neutralize reactive oxygen species (ROS) .
Case Studies and Research Findings
Wissenschaftliche Forschungsanwendungen
Biological Activities
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For example, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit cancer cell proliferation in various human cancer lines. A study demonstrated that certain 1,3-diarylpyrazoles exhibited cytotoxic effects against U-937 and SK-MEL-1 cells with IC50 values ranging from 20 to 64 µM. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
Antimicrobial Properties
Compounds containing the benzo[d][1,3]dioxole scaffold have been reported to possess antimicrobial activities. For instance, benzodioxole derivatives showed potent activity against Escherichia coli and Bacillus subtilis, suggesting that the presence of bulky hydrophobic groups enhances their efficacy against bacterial strains.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been explored in various studies. Pyrazolo[3,4-d]pyrimidine derivatives have been implicated in the inhibition of pro-inflammatory cytokines and mediators. This activity is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Study 1: Antitumor Efficacy
A study focusing on the antitumor efficacy of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compounds structurally related to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide exhibited significant cytotoxicity against breast cancer cell lines. The study reported IC50 values indicating potent growth inhibition compared to standard chemotherapeutic agents.
Case Study 2: Antimicrobial Activity
In another investigation, a series of benzodioxole derivatives were tested for antimicrobial activity against various bacterial strains. The results indicated that the incorporation of hydrophobic substituents significantly enhanced the antimicrobial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in developing new antibacterial agents.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Key Findings from Comparative Studies
Scaffold-Driven Activity : The pyrazolo[3,4-d]pyrimidine core in the target compound is critical for kinase inhibition, as seen in gefitinib-like analogues . Substitution at the 5-position (benzyl vs. tert-butyl) modulates selectivity; benzyl groups enhance hydrophobic interactions in ATP-binding pockets .
Acrylamide Linker Configuration : The (Z)-isomer in the target compound may offer superior target engagement compared to (E)-isomers (e.g., 12w ) due to spatial alignment with catalytic lysine residues .
Computational Similarity Assessments
- Molecular Fingerprinting : MACCS and Morgan fingerprints reveal that the target compound shares ~60–70% similarity with pyrazolo-pyrimidine kinase inhibitors (e.g., derivatives of gefitinib) .
- Activity Cliffs: Despite structural similarities, minor substitutions (e.g., benzyl vs. 3-fluorobenzyl) can lead to significant activity differences, termed “activity cliffs” .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
